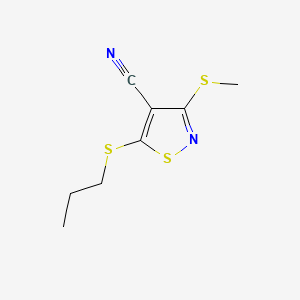
4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is an organic compound characterized by the presence of both methylthio and propylthio groups attached to an isothiazole ring with a carbonitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The isothiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the carbonitrile group would produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylthio)propionic acid: A thia fatty acid with a methylthio substituent, known for its role in methionine metabolism and as a phytotoxin.
3-(Methylthio)propanol: An aroma constituent in wines, synthesized from 3-(methylthio)propanal.
3-(Methylthio)propylamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is unique due to the combination of its functional groups and the isothiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
37572-29-5 |
|---|---|
Molekularformel |
C8H10N2S3 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-propylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2S3/c1-3-4-12-8-6(5-9)7(11-2)10-13-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
XQOPRFISYFTQQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C(=NS1)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)


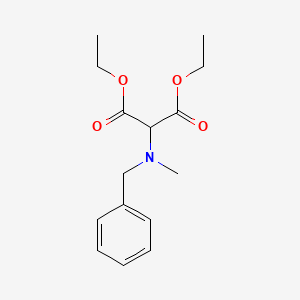
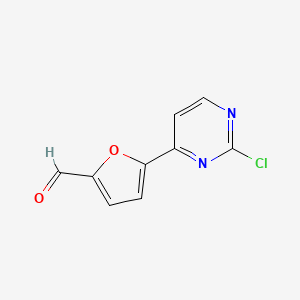



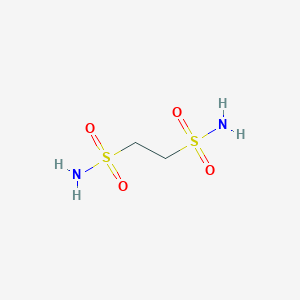
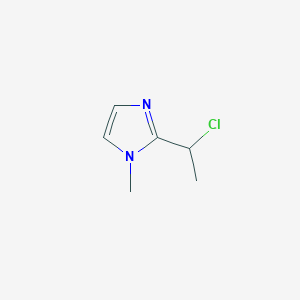
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
